An In-depth Technical Guide to the Thermodynamic Stability and Physicochemical Properties of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine
An In-depth Technical Guide to the Thermodynamic Stability and Physicochemical Properties of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine, a key intermediate in the synthesis of the broad-spectrum antifungal agent Posaconazole, possesses a stereochemically complex structure that dictates its reactivity and physical behavior.[1][2] A thorough understanding of its thermodynamic stability and physicochemical properties is paramount for optimizing synthetic routes, ensuring drug product quality, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the critical parameters for characterizing this hydrazine derivative, detailing the underlying principles and experimental methodologies required for their assessment.
Introduction: The Significance of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine in Pharmaceutical Development
The hydrazine moiety is a versatile functional group in medicinal chemistry, known for its role in forming various biologically active compounds.[3][4][5] In the context of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine, its primary importance lies in its function as a critical building block for Posaconazole.[1] The stereospecific nature of this intermediate is crucial for the final efficacy of the active pharmaceutical ingredient (API).
The journey from a chemical intermediate to a final drug product is paved with rigorous scientific investigation. The thermodynamic stability and physicochemical profile of an intermediate like [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine directly impact several key aspects of drug development:
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Process Chemistry: Stability under various reaction and storage conditions influences yield, purity, and the formation of impurities.
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Formulation Science: Properties such as solubility and solid-state characteristics are critical for developing a stable and bioavailable dosage form.
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Safety and Toxicology: Understanding potential degradation products is essential for assessing the safety profile of the final API.
This guide will delve into the essential experimental protocols and theoretical considerations for a comprehensive characterization of this important molecule.
Molecular Structure and Basic Properties
A foundational understanding of the molecule's basic characteristics is the first step in a comprehensive analysis.
| Property | Value | Source |
| CAS Number | 183871-36-5 | [1][2][6] |
| Molecular Formula | C12H20N2O | [2][7] |
| Molecular Weight | 208.30 g/mol | [2][7] |
| Synonyms | [(2S,3S)-2-(benzyloxy)pentan-3-yl]hydrazine | [1][8] |
| Appearance | White solid (typical) | [1] |
Thermodynamic Stability Assessment
Thermodynamic stability refers to the energy state of a molecule and its propensity to decompose or react.[9][10] For a hydrazine derivative, this is particularly critical due to the reactivity of the N-N bond.[11][12]
Rationale for Stability Studies
Hydrazines can be susceptible to oxidation and thermal decomposition.[12] Understanding the stability of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine is crucial for:
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Defining appropriate storage and handling conditions.
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Identifying potential degradation pathways and impurities.
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Ensuring the chemical integrity of the intermediate throughout the manufacturing process.
Experimental Protocols for Stability Evaluation
A multi-faceted approach is necessary for a thorough stability assessment.
3.2.1. Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the thermal stability and phase behavior of a compound.[13]
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Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting point, decomposition temperature, and other thermal transitions.
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Experimental Workflow:
Caption: Workflow for Differential Scanning Calorimetry analysis.
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Data Interpretation: An endothermic peak will indicate the melting point, while a sharp exothermic event typically signifies decomposition. A lower decomposition temperature suggests lower thermal stability.
3.2.2. Forced Degradation Studies
Forced degradation (or stress testing) is employed to identify likely degradation products and pathways under various conditions.
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Methodology: The compound is exposed to conditions more severe than accelerated stability testing, including:
-
Acidic and Basic Hydrolysis: Refluxing in HCl and NaOH solutions.
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Oxidation: Treatment with hydrogen peroxide.
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Photostability: Exposure to UV and visible light.
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Thermal Stress: Heating at elevated temperatures.
-
-
Analysis: Samples are analyzed at various time points using a stability-indicating HPLC method to quantify the parent compound and detect degradation products.
Caption: Experimental workflow for forced degradation studies.
Physicochemical Properties
The physicochemical properties of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.[14][15]
Solubility
Solubility is a critical parameter that influences bioavailability and formulation design.
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Kinetic vs. Thermodynamic Solubility:
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Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput screening method.[16]
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Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is determined after a prolonged incubation period.[16]
-
-
Experimental Protocol (Thermodynamic Solubility):
-
Add an excess of the solid compound to a known volume of the desired solvent (e.g., water, buffers at various pH values).
-
Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
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Filter or centrifuge the suspension to remove undissolved solid.
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Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.
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Lipophilicity (LogP/LogD)
Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key determinant of membrane permeability.
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LogP (Partition Coefficient): The ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids (typically octanol and water).
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LogD (Distribution Coefficient): The ratio of the sum of the concentrations of all forms of the compound (ionized and un-ionized) in each of the two phases. This is pH-dependent.
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Shake-Flask Method (Gold Standard):
-
Dissolve the compound in one of the two pre-saturated immiscible solvents (e.g., octanol or a pH 7.4 buffer).
-
Add the second solvent and shake the mixture vigorously to allow for partitioning.
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Allow the phases to separate.
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Measure the concentration of the compound in each phase by HPLC-UV.
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Calculate LogD using the formula: LogD = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer]).
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Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. The hydrazine moiety is basic and will have a corresponding pKa.
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Importance: The pKa determines the extent of ionization at a given pH, which in turn affects solubility, absorption, and receptor binding.
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Potentiometric Titration:
-
Dissolve a precise amount of the compound in water or a co-solvent system.
-
Titrate the solution with a standardized acid (e.g., HCl).
-
Record the pH as a function of the volume of titrant added.
-
The pKa can be determined from the midpoint of the titration curve.
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Solid-State Characterization
The solid-state properties of an intermediate can affect its handling, stability, and dissolution rate.
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X-ray Powder Diffraction (XRPD): Used to determine the crystallinity of the material. A crystalline solid will produce a distinct diffraction pattern, while an amorphous solid will show a broad halo.
-
Polarized Light Microscopy (PLM): A visual technique to assess crystallinity and morphology.
Analytical Methodologies
Accurate and precise analytical methods are the bedrock of any physicochemical characterization. For a hydrazine-containing molecule, specific considerations are necessary.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination, quantification in solubility and stability studies, and analysis of forced degradation samples. A reversed-phase C18 column with a UV detector is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities and degradation products by providing molecular weight information.[17]
-
Gas Chromatography (GC): Can also be used for the analysis of hydrazines, often with a nitrogen-phosphorus detector (NPD) for enhanced selectivity.[17] However, derivatization may be necessary to improve the thermal stability and volatility of the analyte.[17][18]
Summary of Key Physicochemical Parameters
The following table summarizes the key parameters and the primary techniques used for their determination for [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine.
| Parameter | Importance | Primary Experimental Technique(s) |
| Thermal Stability | Storage, handling, process safety | Differential Scanning Calorimetry (DSC) |
| Chemical Stability | Shelf-life, impurity profiling | Forced Degradation Studies (HPLC, LC-MS) |
| Solubility | Bioavailability, formulation | HPLC-based methods (Kinetic & Thermodynamic) |
| Lipophilicity (LogD) | Membrane permeability, ADME | Shake-Flask Method, HPLC |
| Ionization (pKa) | Solubility, absorption | Potentiometric Titration, UV-spectrophotometry |
| Solid State | Handling, dissolution, stability | X-ray Powder Diffraction (XRPD), PLM |
Conclusion
A comprehensive understanding of the thermodynamic stability and physicochemical properties of [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine is not merely an academic exercise but a critical component of robust drug development. The methodologies outlined in this guide provide a framework for the systematic characterization of this key pharmaceutical intermediate. By applying these principles, researchers and drug development professionals can ensure the quality and consistency of the synthetic process, mitigate risks associated with instability, and lay a solid foundation for the successful formulation of the final drug product.
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